1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol
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Overview
Description
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the piperidine ring is introduced. The reaction conditions often involve the use of solvents like ethanol or benzene and catalysts such as sulfuric acid or rhodium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl derivatives: These compounds share a similar pyrazole ring and exhibit comparable biological activities.
3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds also contain the pyrazole ring and are studied for their antiviral and anticancer properties.
Uniqueness
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol is unique due to its specific combination of pyrazole, pyrimidine, and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H19N5O |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C14H19N5O/c1-10-7-11(2)19(17-10)14-8-13(15-9-16-14)18-5-3-12(20)4-6-18/h7-9,12,20H,3-6H2,1-2H3 |
InChI Key |
HWKXBBJGOYXWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCC(CC3)O)C |
Origin of Product |
United States |
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